Ethyl 4,5-dimethyl-2-(2-((4-oxo-3-phenyl-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate
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Description
Ethyl 4,5-dimethyl-2-(2-((4-oxo-3-phenyl-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C30H27N3O4S3 and its molecular weight is 589.74. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Ethyl 4,5-dimethyl-2-(2-((4-oxo-3-phenyl-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate is involved in various synthetic processes. For example, Martina Žugelj and colleagues (2009) discussed the transformations of dimethyl acetone-1,3-dicarboxylate in the synthesis of related compounds, demonstrating its role in complex chemical syntheses (Žugelj et al., 2009).
Antiproliferative Activity
M. Ghorab et al. (2013) studied novel thiophene derivatives, closely related to this compound, for their antiproliferative activity. This indicates its potential applications in cancer research, particularly in the development of novel anticancer agents (Ghorab et al., 2013).
Microwave Irradiation Synthesis
A. Davoodnia and colleagues (2009) investigated the synthesis of thieno[2,3-d]pyrimidines, including derivatives similar to the compound , under microwave irradiation. This highlights the compound's role in facilitating new synthetic methods and enhancing reaction efficiency (Davoodnia et al., 2009).
Biological and Biochemical Screening
Compounds similar to this compound have been screened for their biological and biochemical properties. H. Heiba et al. (1997) explored amino acid thienopyrimidinone derivatives for their potential radioprotective character, suggesting the possibility of using similar compounds in radioprotection and other medical applications (Heiba et al., 1997).
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[5-(4-methylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O4S3/c1-5-37-29(36)24-18(3)19(4)40-27(24)31-23(34)16-39-30-32-26-25(28(35)33(30)21-9-7-6-8-10-21)22(15-38-26)20-13-11-17(2)12-14-20/h6-15H,5,16H2,1-4H3,(H,31,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDGVFZBVLJZMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)C)C(=O)N2C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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